"4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one" chemical properties
"4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one" chemical properties
An In-depth Technical Guide to 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one
Introduction
4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one is a substituted pyrrolidinone derivative. The pyrrolidinone ring is a five-membered lactam that is a core structural motif in various pharmaceuticals, including nootropics like piracetam. The substitution with a 2,5-dimethoxyphenyl group at the 4-position suggests potential for biological activity, as this moiety is found in a number of psychoactive compounds. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and potential areas of research for this compound.
Chemical and Physical Properties
The fundamental properties of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one are summarized in the table below. It is important to note that much of the available data is computationally predicted, and experimental verification is required for confirmation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | |
| Molecular Weight | 221.25 g/mol | |
| IUPAC Name | 4-(2,5-dimethoxyphenyl)pyrrolidin-2-one | |
| CAS Number | 1072551-50-2 | |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | 433.8±45.0 °C (Predicted) | |
| Density | 1.189±0.06 g/cm³ (Predicted) | |
| pKa | 15.19±0.40 (Predicted) | |
| LogP | 1.29 (Predicted) |
Proposed Synthesis
A plausible synthetic route to 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one involves a Michael addition of a nitromethane equivalent to a substituted cinnamate, followed by reduction of the nitro group and subsequent cyclization. This approach is a standard method for the synthesis of γ-aminobutyric acid (GABA) analogs and their corresponding lactams.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate
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To a solution of 2,5-dimethoxybenzaldehyde (1 equivalent) in triethyl phosphonoacetate (1.1 equivalents), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Quench the reaction with water and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate.
Step 2: Michael Addition of Nitromethane
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To a solution of ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate (1 equivalent) in methanol, add nitromethane (1.5 equivalents) and a catalytic amount of a strong base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
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Stir the reaction mixture at room temperature for 24 hours.
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Acidify the mixture with 1M HCl and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 3-(2,5-dimethoxyphenyl)-4-nitrobutanoate.
Step 3: Reduction of the Nitro Group and Lactamization
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Dissolve the crude nitroester from the previous step in ethanol.
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Add a catalyst such as Raney nickel or palladium on carbon.
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Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.
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Filter the catalyst and concentrate the filtrate under reduced pressure. The resulting amino acid will spontaneously cyclize to the lactam, 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, upon heating or under acidic/basic conditions.
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Purify the final product by recrystallization or column chromatography.
Caption: Proposed synthetic workflow for 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the chemical structure.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,5-dimethoxyphenyl group, likely in the range of 6.7-7.0 ppm. The two methoxy groups would appear as singlets around 3.8 ppm. The protons on the pyrrolidinone ring would exhibit complex splitting patterns in the upfield region (2.0-4.0 ppm).
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¹³C NMR: The carbon NMR would show distinct signals for the two methoxy carbons (around 55-56 ppm), the six aromatic carbons (110-160 ppm), and the four carbons of the pyrrolidinone ring, including the carbonyl carbon which would be the most downfield signal (around 175 ppm).
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IR Spectroscopy: The infrared spectrum should display a strong absorption band for the carbonyl group (C=O) of the lactam at approximately 1680-1700 cm⁻¹. Other notable peaks would include C-H stretching of the aromatic and aliphatic portions, and C-O stretching of the methoxy groups.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 221.25. Fragmentation patterns would likely involve the loss of the methoxy groups and cleavage of the pyrrolidinone ring.
Potential Research Applications
The structural similarity of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one to known neuroactive compounds suggests several avenues for future research.
